molecular formula C19H26N4O3S B10892190 1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone

1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone

Cat. No.: B10892190
M. Wt: 390.5 g/mol
InChI Key: MWVDCECSMGJCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[4-[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C19H26N4O3S/c1-5-23-15(3)19(14(2)20-23)27(25,26)22-12-10-21(11-13-22)18-8-6-17(7-9-18)16(4)24/h6-9H,5,10-13H2,1-4H3

InChI Key

MWVDCECSMGJCIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.